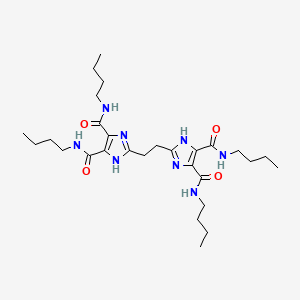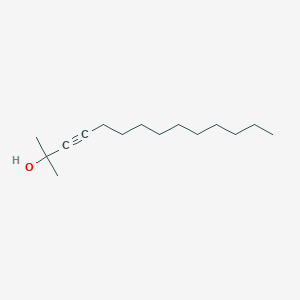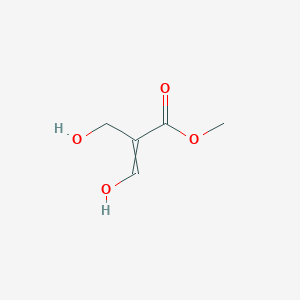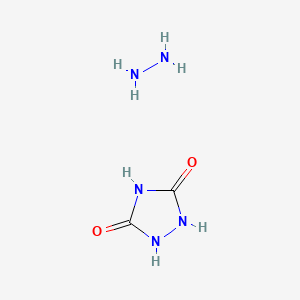
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound characterized by the presence of a phosphole ring with a thione group and a dimethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with dimethylamine and sulfur sources. One common method includes the reaction of 1-chloro-2,3-dihydro-1H-phosphole with dimethylamine in the presence of a base, followed by the introduction of sulfur to form the thione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)-2,3-dihydro-1H-phosphole: Lacks the thione group but shares the phosphole ring and dimethylamino substituent.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-oxide: Contains an oxide group instead of a thione group.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-sulfide: Similar structure with a sulfide group.
Uniqueness: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of both the dimethylamino and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
64620-08-2 |
|---|---|
Molekularformel |
C6H12NPS |
Molekulargewicht |
161.21 g/mol |
IUPAC-Name |
N,N-dimethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C6H12NPS/c1-7(2)8(9)5-3-4-6-8/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
NGAAPQDELYTBIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P1(=S)CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)



![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)


![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)

![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)

![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)


